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molecular formula C12H15NO4 B8754594 3-Ethyl-3-[(4-nitrophenoxy)methyl]oxetane CAS No. 920973-74-6

3-Ethyl-3-[(4-nitrophenoxy)methyl]oxetane

Cat. No. B8754594
M. Wt: 237.25 g/mol
InChI Key: RSZGFXXJBKKLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921514B2

Procedure details

To a solution of 3-ethyl-3-((4-nitrophenoxy)methyl)oxetane (8.28 g, 34.9 mmol) in a 3:3:1 mixture of THF:EtOH:water (140 mL) at room temperature was added ammonium chloride (2.80 g, 52.3 mmol) followed by iron powder (9.74 g, 174 mmol). The mixture was heated to 90° C. for 1 hour, then it was filtered hot through diatomaceous earth with a THF wash to complete the transfer. The filtrate was concentrated under reduced pressure, and the residue was taken up in ethyl acetate then washed with brine, dried (Na2SO4), and concentrated to provide the title compound (7.12 g, 98% yield) without further purification.
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.74 g
Type
catalyst
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:7][O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH2:6][O:5][CH2:4]1)[CH3:2].C1COCC1.CCO.[Cl-].[NH4+]>[Fe].O>[CH2:1]([C:3]1([CH2:7][O:8][C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=2)[CH2:4][O:5][CH2:6]1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
8.28 g
Type
reactant
Smiles
C(C)C1(COC1)COC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Name
Quantity
2.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
9.74 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtered hot through diatomaceous earth with a THF
WASH
Type
WASH
Details
wash
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.12 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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